Cas no 1343329-92-9 (N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine is a tertiary amine compound featuring a cyclohexyl backbone substituted with two methyl groups at the 4-position and an ethoxyethylamino moiety at the 1-position. This structure imparts balanced lipophilicity and polarity, making it suitable for applications requiring controlled solubility and reactivity. The ethoxyethyl side chain enhances flexibility and potential for derivatization, while the dimethylcyclohexyl group contributes to steric stability. The compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, where its structural features can influence bioavailability or target interaction. Its stability under standard conditions facilitates handling and storage. Further functionalization is possible at both the amine and ether functionalities.
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine structure
1343329-92-9 structure
商品名:N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
CAS番号:1343329-92-9
MF:C12H25NO
メガワット:199.333003759384
CID:5178860

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
    • Cyclohexanamine, N-(2-ethoxyethyl)-4,4-dimethyl-
    • インチ: 1S/C12H25NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3
    • InChIKey: KEMZMVALDFDXEK-UHFFFAOYSA-N
    • ほほえんだ: O(CC)CCNC1CCC(C)(C)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 146
  • トポロジー分子極性表面積: 21.3
  • 疎水性パラメータ計算基準値(XlogP): 2.5

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-161631-0.05g
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9 95%
0.05g
$528.0 2023-11-13
Enamine
EN300-161631-1.0g
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9
1.0g
$728.0 2023-02-17
Enamine
EN300-161631-2500mg
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9
2500mg
$1230.0 2023-09-23
Enamine
EN300-161631-10.0g
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9
10.0g
$3131.0 2023-02-17
Enamine
EN300-161631-0.25g
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9 95%
0.25g
$579.0 2023-11-13
Enamine
EN300-161631-0.1g
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9 95%
0.1g
$553.0 2023-11-13
Enamine
EN300-161631-1g
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9 95%
1g
$628.0 2023-11-13
Enamine
EN300-161631-500mg
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9
500mg
$603.0 2023-09-23
Enamine
EN300-161631-250mg
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9
250mg
$579.0 2023-09-23
Enamine
EN300-161631-5000mg
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
1343329-92-9
5000mg
$1821.0 2023-09-23

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine 関連文献

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amineに関する追加情報

Professional Introduction to N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine (CAS No. 1343329-92-9)

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1343329-92-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, presents a promising candidate for various applications in medicinal chemistry and drug development.

The molecular structure of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine consists of a cyclohexane ring substituted with two methyl groups at the 4-position and an amine functional group linked to a 2-ethoxyethyl side chain. This configuration imparts specific steric and electronic properties that make it an intriguing molecule for further exploration. The presence of both hydrophobic and hydrophilic regions in its structure suggests potential applications in drug delivery systems and as a precursor for more complex pharmacophores.

In recent years, there has been a growing interest in the development of novel chiral auxiliaries and ligands for asymmetric synthesis. The structural motif of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine aligns well with this trend, as the cyclohexane ring can serve as a scaffold for designing enantiomerically pure compounds. Such compounds are crucial in pharmaceuticals, where the biological activity often depends on the stereochemistry of the molecule.

The amine functionality in N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine offers multiple possibilities for chemical modification. It can participate in various reactions such as nucleophilic substitution, condensation reactions, and coordination chemistry, making it a versatile building block for synthesizing more complex molecules. For instance, it can be used to introduce pharmacophoric groups or to modify existing ones, thereby tailoring the properties of the final product to meet specific biological or chemical requirements.

The dimethyl substitution on the cyclohexane ring enhances the lipophilicity of the compound, which is often desirable in drug design to improve membrane permeability and bioavailability. Additionally, the ethoxyethyl side chain contributes to solubility and interaction with biological targets. These characteristics make N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

In the realm of medicinal chemistry, N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine has been explored as a potential precursor for drugs targeting neurological disorders. The structural features of this compound suggest interactions with receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory or modulatory effects on relevant biological pathways.

The synthesis of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine) involves multi-step organic transformations that highlight its synthetic utility. Key steps include the formation of the cyclohexane ring via cyclization reactions, followed by functional group interconversions to introduce the amine and ethoxyethyl side chains. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

The pharmacokinetic properties of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine) are also subjects of interest. Studies have shown that its structural features influence its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these parameters, researchers can enhance the therapeutic efficacy and safety of drugs derived from this compound.

The growing body of research on N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine strong>) underscores its importance in modern chemical biology and drug discovery. As new methodologies emerge, further exploration of this compound's potential will continue to yield insights into its applications in medicine and industry. The combination of its unique structural features and synthetic versatility positions it as a cornerstone in the development of next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd